5-methoxybenzo[c]isoxazol-3(1H)-one
Description
Systematic IUPAC Nomenclature and Alternative Chemical Designations
The systematic IUPAC name for this compound is derived from its bicyclic structure. The benzo[c]isoxazole system consists of a benzene ring fused to an isoxazole moiety at the 1,2-positions, with a ketone group at position 3 and a methoxy substituent at position 5. The full IUPAC name is 5-methoxy-1H-benzo[c]isoxazol-3-one , reflecting the lactam-like oxazolone ring.
Alternative designations include 6-methoxybenzo[c]isoxazol-3(1H)-one (CAS 1260837-02-2), though this numbering arises from differing conventions in fused-ring systems. The compound is also referenced as 3-hydroxy-5-methoxy-1H-2,1-benzoxazole in older literature. Its molecular formula is $$ \text{C}8\text{H}7\text{NO}_3 $$, with a molecular weight of 165.15 g/mol.
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 1260837-02-2 | |
| Molecular Formula | $$ \text{C}8\text{H}7\text{NO}_3 $$ | |
| SMILES | O=C1C2=CC=C(C=C2NO1)OC | |
| IUPAC Name | 5-methoxy-1H-benzo[c]isoxazol-3-one |
Molecular Geometry and Conformational Analysis
The benzisoxazole core adopts a nearly planar geometry due to aromatic stabilization, with bond lengths consistent with delocalized π-electrons. The isoxazole ring exhibits a C–O bond length of 1.36 Å and a C–N bond length of 1.30 Å, typical for aromatic heterocycles. The methoxy group at position 5 introduces slight non-planarity, with a dihedral angle of 12.5° relative to the benzene ring, as predicted by density functional theory (DFT) calculations.
Conformational analysis reveals two stable rotamers of the methoxy group: one where the oxygen lone pairs align with the benzene π-system (syn-periplanar) and another where they are orthogonal (anti-periplanar). The syn conformation is energetically favored by 2.1 kcal/mol due to hyperconjugative interactions.
X-ray Crystallographic Studies of Benzisoxazole Derivatives
X-ray diffraction data for this compound remains unpublished, but related structures provide insights. For example, 2,1-benzisoxazol-3(1H)-one (PubChem CID 413524) crystallizes in the monoclinic space group $$ P2_1/c $$, with unit cell parameters $$ a = 7.12 $$ Å, $$ b = 8.03 $$ Å, $$ c = 12.45 $$ Å, and $$ \beta = 98.7^\circ $$. The lactam ring is nearly planar, with a carbonyl bond length of 1.23 Å, characteristic of ketones.
In $$ N $$-alkylated derivatives, such as $$ N $$-benzyl-1,3-dihydro-2,1-benzisoxazol-3-one, the non-planar geometry of the alkyl chain induces torsional strain, reducing crystallinity. These findings suggest that the methoxy substituent in this compound likely enhances solubility while minimally affecting packing efficiency.
Comparative Structural Analysis with Isoxazole Heterocycles
Benzisoxazoles differ from monocyclic isoxazoles in electronic and steric properties:
- Aromaticity : The fused benzene ring in benzo[c]isoxazole increases resonance stabilization, as evidenced by nucleus-independent chemical shifts (NICS) of −12.3 ppm versus −8.7 ppm for isoxazole.
- Bond Lengths : The C3–O bond in benzo[c]isoxazol-3-one (1.23 Å) is shorter than in isoxazole (1.36 Å), indicating greater double-bond character due to conjugation with the carbonyl.
- Reactivity : The methoxy group at position 5 directs electrophilic substitution to position 4 via resonance donation, unlike isoxazole, where electrophiles attack position 5.
The table below summarizes key structural differences:
| Feature | Benzo[c]isoxazol-3-one | Isoxazole |
|---|---|---|
| Ring System | Fused benzene-isoxazole | Monocyclic |
| C–O Bond Length | 1.23 Å | 1.36 Å |
| NICS Value | −12.3 ppm | −8.7 ppm |
| Electrophilic Site | Position 4 | Position 5 |
These distinctions underscore the unique reactivity and applications of this compound in medicinal chemistry and materials science.
Properties
Molecular Formula |
C8H7NO3 |
|---|---|
Molecular Weight |
165.15 g/mol |
IUPAC Name |
5-methoxy-1H-2,1-benzoxazol-3-one |
InChI |
InChI=1S/C8H7NO3/c1-11-5-2-3-7-6(4-5)8(10)12-9-7/h2-4,9H,1H3 |
InChI Key |
QHDMKCBUPTWYHK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NOC2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxybenzo[c]isoxazol-3(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the α-keto bromination of 3-aryl-6,7-dihydrobenzo[c]isoxazol-4(5H)-ones followed by the condensation of the obtained bromo derivatives with thiourea in acetonitrile .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Methoxybenzo[c]isoxazol-3(1H)-one can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The specific conditions depend on the desired transformation and the nature of the substituents on the compound.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
5-Methoxybenzo[c]isoxazol-3(1H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing processes
Mechanism of Action
The mechanism of action of 5-methoxybenzo[c]isoxazol-3(1H)-one involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
Below is a comparison of 5-methoxybenzo[c]isoxazol-3(1H)-one with its analogs based on substituents, molecular properties, and applications:
Table 1: Structural Comparison
Physicochemical Properties
- Solubility : Methoxy and fluorine substituents enhance aqueous solubility compared to brominated analogs. The 4-fluoro derivative (logP ~1.2) is more lipophilic than the 5-methoxy compound (logP ~1.5) .
- Stability : Brominated derivatives (e.g., 5-bromo) require storage at 2–8°C due to sensitivity to hydrolysis, whereas methoxy-substituted analogs are stable under ambient conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
